Tert-Butyl 2,3-Dihydro-1H-Pyrido[2,3-E][1,4]Diazepine-4(5H)-Carboxylate
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Rho–Kinase Inhibitor Intermediates : A study by Gomi et al. (2012) established a practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitor K-115, demonstrating the chemical versatility of related compounds in pharmaceutical synthesis (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Intramolecular Schmidt Reaction : Moskalenko and Boev (2014) reported the intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate to synthesize saturated fused heterocyclic systems, indicating the potential for creating complex molecular architectures for further research and development (Moskalenko & Boev, 2014).
Dimerization of Amino Acid N-Carboxanhydrides : Leban and Colson (1996) explored the base-induced dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, forming 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which could have implications for peptide synthesis and design (Leban & Colson, 1996).
Formation of Fused Aza Heterocycles : Barluenga et al. (1992) demonstrated how 1,2-Dihydro-1,3,2-diazasilines, prepared from 4-amino-1-azadienes, can react with dialkyl acetylenedicarboxylates to produce heterocycles, showcasing the compound's utility in creating functionalized pyridines and diazepines (Barluenga, Tomás, Ballesteros, & Kong, 1992).
Anticholinesterase Activity : Pietsch, Nieger, and Gütschow (2007) investigated N-Benzyltetrahydropyrido-anellated thiophene derivatives for their anticholinesterase activity, which could inform future drug development strategies targeting neurological diseases (Pietsch, Nieger, & Gütschow, 2007).
Properties
IUPAC Name |
tert-butyl 1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-7-15-11-10(9-16)5-4-6-14-11/h4-6H,7-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHPCBQOGQOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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